(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine
Description
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine (CAS: 1250676-60-8) is a fluorinated pyridazine derivative with the molecular formula C₇H₈F₃N₃O and a molecular weight of 207.16 g/mol . The compound features a pyridazine ring substituted with a trifluoroethoxy group at the 6-position and a methanamine moiety at the 3-position. Its synthesis typically involves alkylation of pyridazin-3(2H)-one precursors followed by functional group transformations, as inferred from analogous pyridazine syntheses .
The compound is sensitive to light and moisture, requiring storage at 2–8°C under inert conditions . Its dihydrochloride salt (CAS: 1955554-10-5) is also documented, which may enhance solubility for pharmacological applications .
Properties
Molecular Formula |
C7H8F3N3O |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-2-1-5(3-11)12-13-6/h1-2H,3-4,11H2 |
InChI Key |
PVMJHRZSVVDHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)OCC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine typically involves the reaction of pyridazine derivatives with trifluoroethanol and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the temperature may be controlled to optimize the reaction rate and product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoroethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazine compounds.
Scientific Research Applications
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s binding affinity and selectivity, while the methanamine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Structural and Functional Differences
Core Heterocycle: Pyridazine (target compound) vs.
Substituent Position :
- Trifluoroethoxy at position 6 (target) vs. 2 (CAS 561297-93-6): Positional isomerism significantly impacts receptor binding. For example, σ-receptor ligands often require specific substituent orientations for high affinity .
Fluorinated vs. Non-Fluorinated Groups: Trifluoroethoxy (target) vs. phenoxyethoxy (CAS 1016683-81-0): The trifluoroethoxy group increases electronegativity and metabolic stability due to fluorine's inductive effect, whereas phenoxyethoxy may confer higher lipophilicity but lower enzymatic resistance .
Amine Modifications :
Research Findings and Implications
- Receptor Binding: Trifluoroethoxy-substituted compounds exhibit enhanced σ-receptor affinity compared to non-fluorinated analogs, as seen in phenylethylene diamine derivatives (Ki values < 10 nM for σ1 receptors) .
- Metabolic Stability : Fluorinated groups like trifluoroethoxy resist cytochrome P450-mediated oxidation, extending half-life in vivo .
- Solubility and Bioavailability : Salt forms (e.g., dihydrochloride) of the target compound improve aqueous solubility, critical for oral administration .
Biological Activity
The compound (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine is an intriguing chemical entity due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₉F₃N₂O
- Molecular Weight : 206.17 g/mol
- CAS Number : 771584-26-0
The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The methanamine moiety allows for the formation of hydrogen bonds with various biological targets, which can modulate their activity.
The mechanism of action of this compound involves several key interactions:
- Lipophilicity : The trifluoroethoxy group increases the compound's ability to cross lipid membranes, enhancing bioavailability.
- Hydrogen Bonding : The methanamine group can form hydrogen bonds with target proteins, influencing their conformation and function.
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially modulating various signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell membrane integrity.
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis in these cells suggests a promising avenue for cancer therapy development.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity against common bacterial strains.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound showed a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial properties.
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment.
- Results : A dose-dependent decrease in cell viability was observed in both MCF-7 (breast cancer) and PC-3 (prostate cancer) cells, suggesting significant anticancer activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)methanamine | Structure | Moderate antimicrobial activity |
| (6-(trifluoromethyl)pyridazin-3-yl)methanamine | Structure | Lower cytotoxicity compared to target compound |
The comparative analysis indicates that while similar compounds exhibit some biological activities, this compound demonstrates superior efficacy in both antimicrobial and anticancer contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
